molecular formula C15H11F3N2O B13994112 n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide CAS No. 2264-37-1

n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide

Cat. No.: B13994112
CAS No.: 2264-37-1
M. Wt: 292.26 g/mol
InChI Key: HZGSPOJGYCNQGM-UHFFFAOYSA-N
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Description

n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-9H-fluorene with trifluoroacetic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-9H-fluoren-9-yl)methanol
  • 9H-Fluoren-9-ylamine
  • 2-Amino-9H-fluoren-9-yl)acetic acid

Comparison: Compared to similar compounds, n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical and biological applications.

Properties

CAS No.

2264-37-1

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

N-(2-amino-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)14(21)20-13-11-4-2-1-3-9(11)10-6-5-8(19)7-12(10)13/h1-7,13H,19H2,(H,20,21)

InChI Key

HZGSPOJGYCNQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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